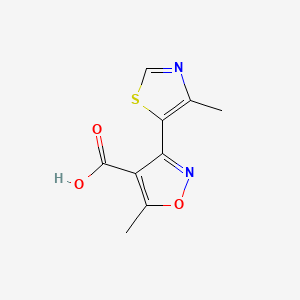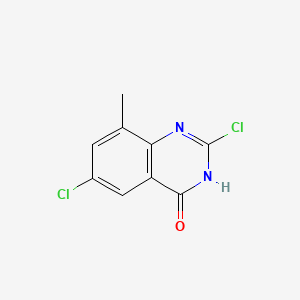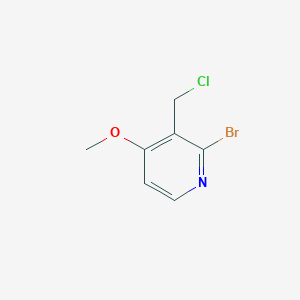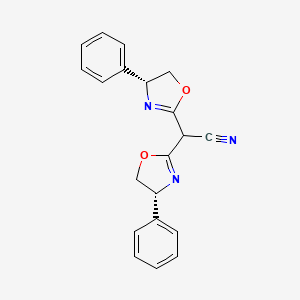
2,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that features two oxazoline rings and a central acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of ®-4-phenyl-4,5-dihydrooxazole with a suitable nitrile source under controlled conditions. One common method is the Strecker reaction, which involves the use of aldehydes, amines, and cyanide sources in the presence of catalysts such as Lewis acids or ionic liquids . The reaction conditions often require mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker reactions with optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Oxazoles
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings and nitrile group. These functional groups can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The compound’s chiral nature allows it to induce enantioselectivity in reactions, making it valuable in asymmetric synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propionate: A compound with similar structural features but different functional groups.
Bisphenol A: Another compound with two phenyl groups but different applications and safety concerns.
Uniqueness
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile stands out due to its chiral nature and the presence of oxazoline rings, which provide unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric catalysis distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2,2-bis[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m0/s1 |
Clave InChI |
QMRQWWBKIPNIQJ-ROUUACIJSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C(C#N)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






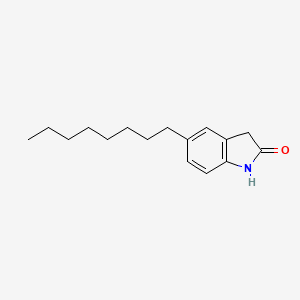

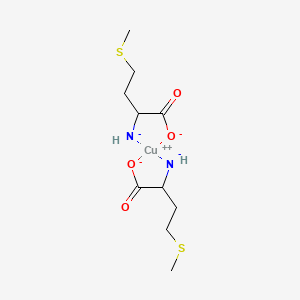
![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)

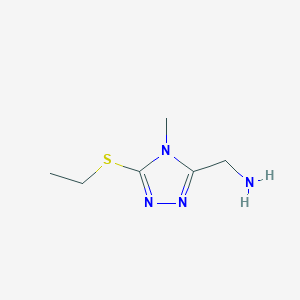
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
